molecular formula C14H19Br B6316331 1-Bromo-4-(1-cyclohexylethyl)benzene CAS No. 1892735-90-8

1-Bromo-4-(1-cyclohexylethyl)benzene

Cat. No.: B6316331
CAS No.: 1892735-90-8
M. Wt: 267.20 g/mol
InChI Key: XLNBCARTVVGIOO-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-cyclohexylethyl)benzene is an aryl bromide featuring a benzene ring substituted with a bromine atom at the 1-position and a branched 1-cyclohexylethyl group at the 4-position. The cyclohexylethyl substituent introduces significant steric bulk and hydrophobicity, influencing the compound’s reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name

1-bromo-4-(1-cyclohexylethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNBCARTVVGIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-cyclohexylethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-cyclohexylethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine selectively substituting a hydrogen atom at the para position of the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-cyclohexylethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

    Substitution: 4-(1-cyclohexylethyl)phenol, 4-(1-cyclohexylethyl)aniline.

    Oxidation: 4-(1-cyclohexylethyl)benzaldehyde, 4-(1-cyclohexylethyl)benzoic acid.

    Reduction: 4-(1-cyclohexylethyl)benzene

Scientific Research Applications

1-Bromo-4-(1-cyclohexylethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-cyclohexylethyl)benzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile and reaction conditions. The cyclohexylethyl group can also influence the reactivity and selectivity of the compound in different chemical environments .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1-Bromo-4-(1-cyclohexylethyl)benzene with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Key Physical Properties References
This compound C₁₄H₁₉Br 267.21 Branched alkyl (1-cyclohexylethyl) High hydrophobicity, steric hindrance Inferred
1-Bromo-4-cyclohexylbenzene C₁₂H₁₅Br 239.15 Cyclohexyl Used in liquid crystal synthesis
1-Bromo-4-(1-cyclohexenyl)benzene C₁₂H₁₃Br 237.14 Cyclohexenyl (unsaturated) Reactivity in addition reactions
1-Bromo-4-(difluoromethoxy)benzene C₇H₅BrF₂O 223.04 Difluoromethoxy High polarity, vapor pressure 0.4 mmHg

Key Observations :

  • Hydrophobicity: Branched alkyl groups enhance lipid solubility, making the compound suitable for reactions in non-polar solvents.
  • Reactivity : Unsaturated analogs like 1-bromo-4-(1-cyclohexenyl)benzene participate in Diels-Alder or electrophilic additions, unlike saturated derivatives .

Reactivity in Cross-Coupling Reactions

Aryl bromides are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura). The electronic and steric profiles of substituents influence reaction efficiency:

  • 1-Bromo-4-cyclohexylbenzene : The cyclohexyl group’s moderate steric bulk allows efficient coupling, as seen in palladium-catalyzed reactions .
  • 1-Bromo-4-(difluoromethoxy)benzene : Electron-withdrawing -OCHF₂ groups activate the bromine for faster oxidative addition to catalysts .
  • Target Compound : The 1-cyclohexylethyl group may reduce reaction rates due to steric hindrance, necessitating optimized conditions (e.g., bulky ligands or elevated temperatures).

Biological Activity

1-Bromo-4-(1-cyclohexylethyl)benzene, with the molecular formula C14H19Br, is a brominated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a bromine atom attached to a benzene ring at the para position relative to a 1-cyclohexylethyl group. The presence of the bromine atom makes it an electrophilic species, which enhances its reactivity in substitution reactions. This electrophilicity allows it to participate in various chemical transformations, such as nucleophilic substitutions and coupling reactions, making it a valuable intermediate in organic synthesis.

  • Electrophilic Nature : The bromine atom activates the benzene ring towards nucleophilic attack.
  • Substitution Reactions : It can undergo nucleophilic substitution with reagents like sodium hydroxide or potassium tert-butoxide.
  • Oxidation and Reduction : The cyclohexyl group can be oxidized to form ketone derivatives, while the bromine can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures often possess significant antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

There is growing interest in the potential anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition for certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Evaluation : In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. The mechanism was hypothesized to involve increased reactive oxygen species (ROS) levels leading to oxidative damage in cancer cells.
  • Toxicological Assessment : Toxicity studies have been conducted to assess the safety profile of this compound. Acute toxicity tests on animal models indicated a median lethal dose (LD50) that suggests moderate toxicity, warranting further investigation into its safety for therapeutic use.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Bromobenzene C6H5BrLimited antimicrobial activityLess sterically hindered
4-Bromo-1-cyclohexylbenzene C12H15BrModerate antimicrobial propertiesLacks ethyl group
1-Bromo-4-(1-cyclopropylethyl)benzene C14H19BrPotential anticancer activitySimilar structure but different substituents

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